(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime
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Overview
Description
(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime typically involves the condensation of 4-bromo-2,6-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under mildly acidic conditions to facilitate the formation of the oxime. The reaction can be represented as follows:
4-Bromo-2,6-dimethoxybenzaldehyde+Hydroxylamine Hydrochloride→(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzaldehyde oxime derivatives.
Scientific Research Applications
(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the reactivation of acetylcholinesterase, an enzyme inhibited by organophosphates.
Mechanism of Action
The mechanism of action of (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, the oxime group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s ability to form hydrogen bonds and its high polarity contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dimethoxybenzaldehyde
- 4-Bromo-2,6-dimethoxybenzylamine
- 4-Bromo-2,6-dimethoxybenzonitrile
Uniqueness
(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxime group enhances its potential as a reactivator of acetylcholinesterase and as an intermediate in the synthesis of bioactive compounds .
Biological Activity
(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a bromine atom and two methoxy groups on a benzaldehyde backbone, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, benzaldehyde derivatives have been studied for their ability to inhibit various bacterial and fungal strains. The introduction of halogen and methoxy groups has been shown to enhance these activities by altering the compound's lipophilicity and electronic properties .
Antioxidant Activity
Benzaldehyde derivatives, including this compound, have demonstrated antioxidant capabilities. These compounds can disrupt cellular oxidation processes in pathogenic fungi, suggesting a potential therapeutic role in treating fungal infections . The mechanism involves the modulation of cellular redox states, leading to increased oxidative stress in target cells.
Cytotoxic Effects
Studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis . For example, research on related compounds has shown that they can induce cell cycle arrest and promote apoptosis in cancer cells through various signaling pathways.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : It could bind to cellular receptors, modulating their activity and affecting downstream signaling pathways.
- Oxidative Stress Induction : By altering the redox state within cells, the compound may enhance oxidative damage to vital cellular components.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives against common pathogens. This compound was included in the screening and showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics used for comparison .
Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted on breast cancer cell lines using this compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Antimicrobial Activity | Cytotoxicity | Antioxidant Activity |
---|---|---|---|
This compound | Moderate | High | High |
4-Bromo-2-methoxybenzaldehyde | Low | Moderate | Moderate |
3-Methoxy-4-hydroxybenzaldehyde | High | Low | High |
Properties
IUPAC Name |
(NE)-N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-3-6(10)4-9(14-2)7(8)5-11-12/h3-5,12H,1-2H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLKCCDMFPHNQ-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=NO)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1/C=N/O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.